molecular formula C8H12N2 B12850222 3-(Aminomethyl)-4-methylaniline

3-(Aminomethyl)-4-methylaniline

Cat. No.: B12850222
M. Wt: 136.19 g/mol
InChI Key: KQRBVQBUODOYPI-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-4-methylaniline is an organic compound that belongs to the class of aromatic amines It features a benzene ring substituted with an aminomethyl group at the third position and a methyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-4-methylaniline can be achieved through several methods. One common approach involves the reduction of 3-(Nitromethyl)-4-methylaniline using hydrogen gas in the presence of a palladium catalyst. Another method includes the reductive amination of 4-methylbenzaldehyde with formaldehyde and ammonia, followed by catalytic hydrogenation.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-4-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: It can be reduced to form primary amines or other reduced products.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are frequently used.

    Substitution: Reagents like bromine, nitric acid, and sulfuric acid are used under controlled conditions to achieve desired substitutions.

Major Products Formed

    Oxidation: Nitro and nitroso derivatives.

    Reduction: Primary amines and other reduced forms.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

3-(Aminomethyl)-4-methylaniline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of pharmaceutical agents.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-(Aminomethyl)-4-methylaniline exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Aminomethyl)-4-methylphenol
  • 3-(Aminomethyl)-4-methylbenzoic acid
  • 3-(Aminomethyl)-4-methylbenzaldehyde

Uniqueness

3-(Aminomethyl)-4-methylaniline is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

3-(aminomethyl)-4-methylaniline

InChI

InChI=1S/C8H12N2/c1-6-2-3-8(10)4-7(6)5-9/h2-4H,5,9-10H2,1H3

InChI Key

KQRBVQBUODOYPI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N)CN

Origin of Product

United States

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